molecular formula C17H14N2O2 B13377290 2-Methoxy-4-(2-naphthyldiazenyl)phenol

2-Methoxy-4-(2-naphthyldiazenyl)phenol

Cat. No.: B13377290
M. Wt: 278.30 g/mol
InChI Key: GROKUDWFNHFFSO-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-naphthyldiazenyl)phenol is an aromatic azo compound characterized by a phenolic backbone with a methoxy (-OCH₃) group at position 2 and a naphthyldiazenyl (-N=N-C₁₀H₇) substituent at position 3. The diazenyl (azo) group confers unique electronic and steric properties, making this compound of interest in materials science, dye chemistry, and pharmaceutical research.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-methoxy-4-(naphthalen-2-yldiazenyl)phenol

InChI

InChI=1S/C17H14N2O2/c1-21-17-11-15(8-9-16(17)20)19-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,20H,1H3

InChI Key

GROKUDWFNHFFSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC3=CC=CC=C3C=C2)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 2-Methoxy-4-(2-naphthyldiazenyl)phenol typically follows a diazotization and azo coupling strategy:

  • Step 1: Diazotization of 2-naphthylamine
    The aromatic amine (2-naphthylamine) is converted into its diazonium salt by treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5 °C). This step is crucial for generating the reactive diazonium intermediate necessary for azo coupling.

  • Step 2: Azo Coupling with 2-Methoxy-4-hydroxyphenol
    The diazonium salt is then coupled with 2-methoxy-4-hydroxyphenol (a phenol derivative with a methoxy substituent) under controlled pH and temperature conditions. The phenol acts as the coupling component, forming the azo linkage (-N=N-) to the naphthyl group, yielding this compound.

Detailed Reaction Conditions and Reagents

  • Diazotization Conditions:

    • Reagents: 2-naphthylamine, sodium nitrite, hydrochloric acid
    • Temperature: 0 to 5 °C to stabilize the diazonium salt
    • Solvent: aqueous acidic medium
    • Time: Typically 15–30 minutes
    • Atmosphere: Often performed under inert atmosphere or ice-cooling to prevent decomposition.
  • Coupling Reaction Conditions:

    • Coupling component: 2-methoxy-4-hydroxyphenol dissolved in alkaline or neutral medium to enhance nucleophilicity of the phenol
    • pH: Adjusted to mildly alkaline (pH 8–9) to favor azo coupling
    • Temperature: 0–10 °C to control reaction rate and selectivity
    • Stirring: Continuous to ensure homogeneity
    • Time: 30 minutes to 2 hours depending on scale and conditions.

Alternative Synthetic Approaches

  • Microwave-Assisted Synthesis:
    Some studies report the use of microwave irradiation in the presence of glacial acetic acid as a solvent and organocatalyst to accelerate the formation of azo dyes, including derivatives similar to this compound. This method offers shorter reaction times and improved yields.

  • Catalytic Systems:
    Copper catalysts have been employed to facilitate diazotization and coupling steps, improving reaction efficiency and product purity.

Purification and Characterization

Research Findings and Data Integration

Reaction Yield and Purity

Step Conditions Yield (%) Purity (%) Notes
Diazotization of 2-naphthylamine NaNO₂, HCl, 0–5 °C, 30 min >90 High Formation of stable diazonium salt
Coupling with 2-methoxy-4-hydroxyphenol pH 8–9, 0–10 °C, 1–2 h 75–90 >95 Controlled pH critical for selectivity
Microwave-assisted synthesis Glacial AcOH, microwave, short time 85–95 >95 Faster reaction, improved yield

Spectroscopic Data Summary

Technique Key Observations for this compound
^1H NMR Aromatic protons of phenol and naphthyl rings; methoxy singlet around 3.7 ppm
^13C NMR Signals corresponding to aromatic carbons and methoxy carbon
UV-Vis Strong absorption band around 400–450 nm characteristic of azo chromophore
IR Bands at ~3400 cm⁻¹ (phenolic OH), ~1500–1600 cm⁻¹ (N=N stretching)

Summary of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Remarks
Diazotization 2-naphthylamine, NaNO₂, HCl, 0–5 °C Formation of diazonium salt
Azo Coupling 2-methoxy-4-hydroxyphenol, pH 8–9, low temp Formation of azo dye with high selectivity
Microwave-Assisted Reaction Glacial AcOH, microwave irradiation Accelerated synthesis with high yield and purity
Purification Recrystallization from toluene or ethanol High purity product

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-naphthyldiazenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-4-(2-naphthyldiazenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-naphthyldiazenyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Azo-Substituted Phenolic Compounds

a. Phenol, 2,3-dimethyl-4-[(4-methylphenyl)azo] (CAS 85-83-6)

  • Structure: Contains a dimethylphenol core with a 4-methylphenyl-azo group.
  • Properties : Smaller aryl substituent (toluene-derived) compared to the naphthyl group in the target compound. Likely exhibits lower molecular weight (MW ≈ 268 g/mol) and higher solubility in polar solvents due to reduced hydrophobicity.
  • Applications: Primarily used in dye synthesis. No direct bioactivity data reported, but azo compounds are often explored for photophysical properties .

b. 2-Methyl-5-(p-tolyldiazenyl)aniline (CAS 97-56-3)

  • Structure : Aniline derivative with a tolyl-azo group.
  • Properties: The amino group (-NH₂) enhances reactivity in coupling reactions. Unlike the target compound, this lacks a methoxy group, altering electronic properties (e.g., reduced electron-donating effects).

Key Differences :

  • The methoxy group in the target compound may improve antioxidant activity via radical scavenging, a trait observed in methoxy-substituted phenols like eugenol .

Methoxy-Substituted Phenolic Derivatives

a. 2-Methoxy-4-(2-propenyl)phenol (Eugenol)

  • Structure: Methoxy and allyl (-CH₂CH=CH₂) substituents on phenol.
  • Properties : Exhibits strong antimicrobial and antiviral activity. For example:
    • Inhibits Herpes simplex virus type 2 (HSV-2) with IC₅₀ = 16.2–25.6 mg/mL .
    • Demonstrates antioxidant activity by scavenging superoxide radicals (O₂⁻) .
  • Applications : Widely used in dentistry, food preservation, and essential oils .

b. 2-Methoxy-4-(2-propenyl)-phenol acetate (Eugenol acetate)

  • Structure: Acetylated derivative of eugenol.
  • Properties: Enhanced stability and volatility compared to eugenol. Shows antifungal and antibacterial properties .
  • Applications : Used in flavoring agents and antimicrobial formulations .

Key Differences :

  • The target compound’s azo group replaces the allyl/propenyl chain in eugenol derivatives, drastically altering reactivity. Azo groups are redox-active but less directly involved in radical scavenging compared to allyl groups.

Other Methoxy-Substituted Aromatic Compounds

a. 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

  • Structure: Methoxy phenol with a dioxolane ring.
  • Properties: Higher oxygen content improves solubility in aqueous media. No bioactivity reported, but structurally similar to vanillin derivatives used in fragrances .

b. 2-Methoxy-4-(2-methylphenyl)phenol (CAS 899827-09-9)

  • Structure: Methoxy phenol with an ortho-methylphenyl group.
  • Properties : MW = 214.26 g/mol; lacks the azo group, limiting conjugation effects. Applications undefined but may serve as a synthetic intermediate .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Key Functional Groups Bioactivity Highlights Applications
2-Methoxy-4-(2-naphthyldiazenyl)phenol Methoxy, naphthyldiazenyl Azo, phenolic -OH Hypothesized antiviral/antioxidant Dyes, pharmaceuticals
Eugenol (2-Methoxy-4-(2-propenyl)phenol) Methoxy, allyl Allyl, phenolic -OH Antiviral (HSV-2 IC₅₀ = 16.2 mg/mL) Dentistry, essential oils
Phenol, 2,3-dimethyl-4-[(4-methylphenyl)azo] Dimethyl, toluenediazenyl Azo, phenolic -OH N/A Azo dyes

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted)
This compound ~300 Low (non-polar) ~4.2
Eugenol 164.2 Moderate (polar) 2.3
Eugenol acetate 206.24 Low (non-polar) 3.1

Research Implications and Gaps

  • Bioactivity : The target compound’s naphthyldiazenyl group may confer unique antiviral properties, as seen in structurally related azo compounds. Further in vitro studies are needed to validate this hypothesis.
  • Synthetic Challenges : The bulky naphthyl group may complicate synthesis compared to smaller aryl-azo derivatives.
  • Applications: Potential use in photodynamic therapy or as a dye-sensitized solar cell component due to extended conjugation .

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